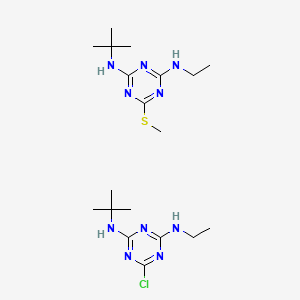
Topogard
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Topogard, also known as this compound, is a useful research compound. Its molecular formula is C19H35ClN10S and its molecular weight is 471.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Agriculture
-
Weed Control :
- Topogard effectively controls numerous weed species, contributing to improved crop yields. It is particularly useful in potato cultivation, where it helps manage weed populations that can compete with crops for nutrients and water.
- Soil Health :
-
Impact on Soil Microorganisms :
- Soil Respiration : The application of this compound has been observed to decrease carbon dioxide evolution in acidic soils while initially increasing soil respiration in certain conditions. This dual effect highlights the need for careful management to balance weed control with soil health .
- Microbial Diversity : The herbicide's impact on microbial diversity is significant. Some studies suggest that specific cultivars treated with this compound exhibit enhanced microbial activity, which can mitigate the negative effects of herbicides on soil ecosystems .
Case Study 1: Effects on Soil Microbial Activity
A study conducted on potato-cultivated soils treated with this compound revealed notable changes in soil respiration and microbial community structure. The results indicated that while this compound reduced CO2 emissions in certain pH environments, it also stimulated microbial activity under specific conditions, suggesting a complex interaction between herbicide application and soil health .
| Parameter | Control Group | This compound Treated Group |
|---|---|---|
| CO2 Evolution (mg/kg) | 120 | 95 |
| Microbial Count (cfu) | 4.0 x 10^8 | 5.2 x 10^8 |
Case Study 2: Herbicide Resistance
Research has linked the application of herbicides like this compound to the development of herbicide-resistant weed populations. Understanding the genetic basis of this resistance is crucial for developing effective management strategies and designing new herbicides .
Propriétés
Numéro CAS |
8066-11-3 |
|---|---|
Formule moléculaire |
C19H35ClN10S |
Poids moléculaire |
471.1 g/mol |
Nom IUPAC |
2-N-tert-butyl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine;2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5S.C9H16ClN5/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5;1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h6H2,1-5H3,(H2,11,12,13,14,15);5H2,1-4H3,(H2,11,12,13,14,15) |
Clé InChI |
FJSPDGPIMSOFRY-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C.CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C |
SMILES canonique |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C.CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C |
Key on ui other cas no. |
8072-81-9 |
Synonymes |
caragard carragard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















